Desmethyl Nizatidine

Description

Overview of Nizatidine (B1679011) and its Metabolic Landscape

Nizatidine is a well-established histamine (B1213489) H2-receptor antagonist. nih.govwikipedia.org It competitively and reversibly inhibits the action of histamine at H2-receptors located on the gastric parietal cells, thereby reducing the production of stomach acid. drugbank.comfda.gov This mechanism of action makes it effective for the treatment of conditions such as peptic ulcer disease and gastroesophageal reflux disease (GERD). nih.govwikipedia.org Developed by Eli Lilly, it was patented in 1980 and received approval for medical use in 1988. wikipedia.org

The metabolic journey of nizatidine in the human body primarily involves renal excretion. fda.gov Over 90% of an orally administered dose is excreted in the urine, with approximately 60% appearing as the unchanged parent drug. fda.govnih.gov This indicates that a significant portion of nizatidine is cleared from the body without being chemically altered. The kidneys eliminate nizatidine through both glomerular filtration and active tubular secretion. nih.govpsu.edu

A smaller fraction of the nizatidine dose, estimated to be around 6-7%, undergoes metabolism, primarily in the liver. hpra.ie This process yields several metabolites. The principal metabolite is N2-monodesmethylnizatidine, commonly referred to as Desmethyl Nizatidine. drugbank.comnih.gov Other minor metabolites that have been identified include Nizatidine N2-oxide and Nizatidine S-oxide. drugbank.comnih.govmedicines.org.uk

| Compound | Percentage of Oral Dose in Urine | Notes |

|---|---|---|

| Unchanged Nizatidine | ~60-65% | The majority of the drug is excreted without being metabolized. fda.govnih.gov |

| N2-monodesmethylnizatidine (this compound) | ~7% | The major metabolite. drugbank.comnih.gov |

| Nizatidine N2-oxide | ~5% | A minor metabolite. drugbank.comnih.gov |

| Nizatidine S-oxide | ~6% | A minor metabolite. drugbank.com |

Significance of this compound as a Metabolite and Impurity

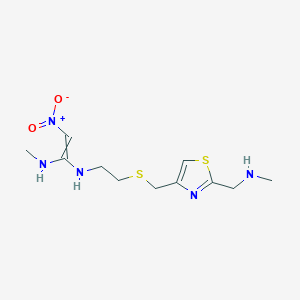

This compound, with the chemical formula C11H19N5O2S2, holds a dual significance in the pharmaceutical world: it is both a primary active metabolite of Nizatidine and a critical impurity found in the drug substance and its formulations. scbt.comcbijournal.com

As a metabolite, this compound is formed through the demethylation of the dimethylamino group of the parent drug. Specifically, it is the N2-monodesmethyl derivative. drugbank.comnih.gov Unlike many drug metabolites which are pharmacologically inert, this compound retains a portion of the H2-receptor antagonist activity of Nizatidine. medicines.org.uk Studies have indicated that its potency is significant, with one report suggesting it has about 61% of the activity of nizatidine in inhibiting histamine-stimulated gastric acid secretion. hres.ca

The compound's role as an impurity is also of high importance. veeprho.com this compound has been identified as an impurity that can be present in Nizatidine drug products, sometimes arising during formulation or stability studies. cbijournal.com The presence of impurities in pharmaceutical products is strictly regulated by international guidelines, such as those from the International Conference on Harmonisation (ICH). synthinkchemicals.com Because this compound is a known metabolite with biological activity, controlling its levels in the final drug product is crucial to ensure consistent efficacy and safety. cbijournal.comsynthinkchemicals.com Therefore, it is used as a reference standard in quality control applications to monitor and control impurity levels in Nizatidine and its formulations. synthinkchemicals.comsynzeal.com

Research Rationale and Scope of the Academic Investigation

The dual status of this compound as an active metabolite and a process/degradation impurity provides a strong rationale for focused academic and industrial research. Scientific investigation into this compound is essential for several key reasons.

First, to comply with regulatory standards, pharmaceutical manufacturers must accurately identify and quantify impurities in their products. This necessitates the chemical synthesis of this compound to serve as a characterized reference standard for analytical method development and validation. synthinkchemicals.comsynzeal.com Research has been published detailing the synthesis of N-2-mono-N-desmethyl Nizatidine, sometimes starting from basic materials like glycine (B1666218), to create this necessary standard. cbijournal.com

Third, studying the formation of this compound as an impurity is crucial for optimizing the manufacturing process and storage conditions of Nizatidine formulations. cbijournal.com Research into the synthesis and characterization of impurities helps to understand their formation pathways and to develop strategies to minimize their presence in the final product. cbijournal.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5O2S2/c1-12-5-11-15-9(8-20-11)7-19-4-3-14-10(13-2)6-16(17)18/h6,8,12-14H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLSRAPBCBFIQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC(=CS1)CSCCNC(=C[N+](=O)[O-])NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82586-78-5 | |

| Record name | N-Desmethylnizatidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082586785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2-MONODESMETHYLNIZATIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X29GQN4HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolism and Biotransformation Studies of Nizatidine to Desmethyl Nizatidine

In Vivo Metabolic Pathways Leading to Desmethyl Nizatidine (B1679011) Formation

The biotransformation of Nizatidine primarily occurs in the liver, although it undergoes minimal first-pass metabolism. medcentral.comdrugs.com The formation of Desmethyl Nizatidine is a key step in the metabolic cascade of Nizatidine.

Role of N-Demethylation in Nizatidine Biotransformation

The primary pathway for the formation of this compound is through the N-demethylation of the dimethylamino group on the Nizatidine molecule. This process involves the removal of a methyl group, resulting in the formation of N2-monodesmethylnizatidine, the formal chemical name for this compound. fda.govdrugbank.comnih.govnih.gov This metabolite is recognized as the main metabolite of Nizatidine excreted in the urine. fda.govdrugbank.comnih.govnih.gov In addition to this compound, other minor metabolites are formed, including Nizatidine N-oxide and Nizatidine S-oxide. medcentral.comdrugs.commedicines.org.uk Animal studies in dogs and rats have also identified N-desmethyl nizatidine and nizatidine S-oxide as metabolites. tandfonline.comnih.gov

This compound is not an inactive byproduct; it retains pharmacological activity as a histamine (B1213489) H2-receptor antagonist. medcentral.com Studies in animals have indicated that its potency is approximately 60% of the parent drug, Nizatidine, in its ability to block gastric acid secretion. medcentral.comdrugs.comhres.ca

Contribution of Specific Enzymes to this compound Production

While Nizatidine is metabolized in the liver, it does not significantly interact with the cytochrome P-450 (CYP) enzyme system, which is a common pathway for the metabolism of many drugs. medcentral.comfda.govmedicines.org.uktandfonline.com Specifically, studies have suggested that Nizatidine is metabolized by the CYP3A4 and CYP2C19 isoenzymes. ontosight.ai However, unlike some other H2-receptor antagonists such as cimetidine, nizatidine shows weak to no inhibition of the CYP450 system at therapeutic concentrations. medicines.org.uktandfonline.comnih.govnih.gov This suggests that drug interactions mediated by the inhibition of hepatic metabolism are less likely with Nizatidine. medcentral.comfda.govmedicines.org.uk

Quantitative Assessment of this compound in Biological Samples

Plasma Concentration Profiles of this compound

Following the oral administration of Nizatidine, this compound can be detected in the plasma. The peak plasma concentrations of this metabolite are generally reached within a few hours, mirroring the absorption profile of the parent drug. nih.gov

One study developed a high-performance liquid chromatography (HPLC) method for the simultaneous quantification of Nizatidine and this compound in human plasma. The linearity for this compound was established in the range of 12 to 484 ng/mL. researchgate.net Following a 300 mg oral dose of Nizatidine in a healthy volunteer, plasma concentrations of both the parent drug and this compound were successfully monitored over 12 hours. researchgate.net

Table 1: HPLC Method Validation for this compound in Human Plasma

| Parameter | Result |

|---|---|

| Linearity Range | 12 - 484 ng/mL |

| Intra-day Precision (CV%) | < 11.4% |

| Inter-day Precision (CV%) | < 17.2% |

| Accuracy (bias%) | < 11.4% (intra-day), < 17.2% (inter-day) |

| Recovery | 93.5% - 104.2% |

Data sourced from a study on HPLC method for quantification of nizatidine and its N-desmethylmetabolite in human plasma. researchgate.net

Excretion Patterns of this compound

The primary route of elimination for both Nizatidine and its metabolites is through the kidneys via urine. medcentral.comfda.govhres.cahres.camedsinfo.com.au More than 90% of an oral dose of Nizatidine is excreted in the urine within 12 to 16 hours. medcentral.comfda.govmedsinfo.com.au

In individuals with normal renal function, approximately 7% to 8% of an orally administered dose of Nizatidine is excreted in the urine as this compound. medcentral.comdrugs.comnih.govmedicines.org.ukpsu.eduresearchgate.net

Table 2: Urinary Excretion of Nizatidine and its Metabolites in Individuals with Normal Renal Function

| Compound | Percentage of Oral Dose Excreted in Urine |

|---|---|

| Unchanged Nizatidine | ~60-65% |

| This compound | ~7-8% |

| Nizatidine N-oxide | ~5-6% |

| Nizatidine S-oxide | ~6% |

| Unidentified Metabolites | ~15% |

Data compiled from multiple sources. medcentral.comdrugs.comfda.govnih.govmedicines.org.uk

Influence of Physiological Factors on this compound Formation

The formation and elimination of this compound can be influenced by certain physiological conditions, most notably renal function.

Conversely, mild to moderate hepatic dysfunction does not appear to significantly alter the disposition of Nizatidine, and therefore, the formation of this compound is not expected to be substantially affected in these patients. fda.govhres.cahres.camedsinfo.com.au Similarly, age alone is not considered a significant factor in the pharmacokinetics of Nizatidine, although elderly patients are more likely to have some degree of renal impairment which would, in turn, affect the metabolism of Nizatidine. medcentral.comdrugs.comhres.camedsinfo.com.au

Species-Specific Differences in Metabolism (e.g., rats, dogs, humans)

The metabolism of nizatidine, particularly its conversion to the active metabolite this compound, exhibits variations across different species. Studies in rats, dogs, and humans have provided insights into these species-specific metabolic pathways.

In humans, nizatidine is primarily excreted through the kidneys, with approximately 60% of an oral dose appearing as the unchanged drug in urine. medicines.org.ukhres.ca The major metabolite identified is N2-monodesmethylnizatidine, which accounts for about 7% of the nizatidine dosage. nih.govpsu.edu Other minor metabolites include nizatidine S-oxide (approximately 6%) and N-oxide (approximately 5%). nih.govmedicines.org.uk The absolute oral bioavailability of nizatidine in humans is over 70%. hres.ca

Studies in dogs have shown that the routes of nizatidine metabolism are generally similar to those in humans. tandfonline.comnih.gov After oral or intravenous administration of nizatidine to dogs, N-desmethyl nizatidine and nizatidine S-oxide are two of the metabolites found in plasma. nih.gov The N-desmethylated metabolite in dogs retains significant pharmacological activity, possessing 61% of the activity of the parent compound, nizatidine, on the maximal gastric response to histamine. hres.ca In dogs, nizatidine demonstrates a negligible first-pass effect, with an absolute bioavailability close to 100%. nih.gov

In rats, nizatidine also undergoes metabolism to N-desmethyl nizatidine and nizatidine S-oxide. nih.gov The metabolic pathways in rats are considered similar to those in humans. tandfonline.comnih.gov However, unlike in dogs, nizatidine in rats undergoes a slight first-pass effect, with a bioavailability of approximately 72.4%. nih.gov The elimination of nizatidine is reportedly faster in rats than in dogs. nih.gov Despite being a site of metabolism, nizatidine does not appear to significantly affect liver weight or cytochrome P-450 content in rats. hres.ca

Table 1: Comparative Metabolism of Nizatidine in Different Species

| Parameter | Humans | Dogs | Rats |

|---|---|---|---|

| Major Metabolite | N2-monodesmethylnizatidine | N-desmethyl nizatidine | N-desmethyl nizatidine |

| % of Dose as this compound | ~7% nih.govmedicines.org.ukdrugbank.com | Data not specified | Data not specified |

| Other Metabolites | Nizatidine S-oxide (~6%), N-oxide (~5%) medicines.org.uk | Nizatidine S-oxide nih.gov | Nizatidine S-oxide nih.gov |

| Absolute Bioavailability | >70% hres.ca | ~100% nih.gov | ~72.4% nih.gov |

| First-Pass Effect | Minor medicines.org.uk | Negligible nih.gov | Slight nih.gov |

Organ-Specific Biotransformation (e.g., stomach mucosa, liver)

The biotransformation of nizatidine into its metabolites, including this compound, primarily involves the liver, although the gastrointestinal tract may also play a role.

The liver is a key site for the partial metabolism of nizatidine. medicines.org.ukhres.camsdvetmanual.com Studies indicate that nizatidine is metabolized by the microsomal P450 drug-metabolizing enzymes in the liver. nih.gov However, nizatidine does not appear to be a significant inhibitor of the cytochrome P-450 enzyme system. hres.cadrugs.com Research in humans has shown a lack of interference with the metabolism of other drugs that are substrates for this enzyme system. nih.gov Similarly, in rats, nizatidine does not inhibit hepatic oxidative drug metabolism. nih.gov In patients with uncomplicated hepatic dysfunction but normal renal function, the disposition of nizatidine is similar to that of individuals with normal liver function. drugs.com

Table 2: Organ-Specific Metabolism of Nizatidine

| Organ | Role in Nizatidine Metabolism | Key Research Findings |

|---|---|---|

| Liver | Partial metabolism of nizatidine. medicines.org.ukhres.ca | Metabolized by microsomal P450 enzymes. nih.gov Does not significantly inhibit the cytochrome P-450 system. hres.cadrugs.com Disposition is largely unaffected by mild to moderate hepatic dysfunction. hres.cadrugs.com |

| Stomach Mucosa | Site of pharmacological action (H2 receptor antagonism). hres.ca | No direct evidence found for the biotransformation of nizatidine to this compound in the stomach mucosa. |

Pharmacological Characterization of Desmethyl Nizatidine

Histamine (B1213489) H2-Receptor Antagonism Activity of Desmethyl Nizatidine (B1679011)

Desmethyl nizatidine functions as a competitive antagonist at histamine H2-receptors, which are located on the parietal cells of the gastric mucosa. By blocking these receptors, it inhibits the binding of histamine, thereby reducing the secretion of gastric acid. This mechanism of action is the same as its parent compound, nizatidine. medcentral.comhres.ca The inhibitory effect of this compound applies to both basal (resting) and stimulated gastric acid secretion. Studies in animal models have confirmed that this metabolite possesses histamine H2-receptor blocking activity. medcentral.com

Comparative Pharmacodynamic Studies with Nizatidine

Research has established that while this compound is pharmacologically active, its potency is less than that of the parent drug, nizatidine. hpra.iemedicines.org.uk Animal studies have quantified this difference, indicating that this compound is approximately 60% as active as nizatidine in inhibiting gastric acid secretion stimulated by histamine. medcentral.compendopharm.comhres.ca This structural modification, the absence of a methyl group, leads to a reduced binding affinity for the H2 receptor, resulting in diminished pharmacological activity compared to nizatidine.

Table 1: Relative Potency of this compound

| Compound | Relative Activity to Nizatidine in Inhibiting Histamine-Stimulated Gastric Acid Secretion |

|---|---|

| This compound | ~60% |

Data derived from animal studies. medcentral.compendopharm.comhres.ca

In vitro studies have further elucidated the pharmacological profile of this compound. These assessments confirm that the structural difference between this compound and nizatidine—the lack of a methyl group on the dimethylamino substituent—is responsible for its reduced binding affinity to the H2-receptor. This weaker binding translates to a lower potency as a histamine H2-receptor antagonist. medicines.org.uk While nizatidine is a potent and selective competitive inhibitor of the H2-receptor, this compound is described as an active metabolite of limited potency. medicines.org.uk

Contribution to Overall Nizatidine Efficacy Based on Systemic Exposure

Table 2: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Nizatidine |

| Histamine |

| Nizatidine N-oxide |

| Nizatidine sulfoxide (B87167) |

| Cimetidine |

| Ranitidine |

| Famotidine |

| Pentagastrin |

| Betazole |

| Caffeine |

| Warfarin |

| Diazepam |

| Paracetamol |

| Propantheline |

| Phenobarbitone |

| Propranolol |

| Omeprazole |

| Lansoprazole |

| Tiotidine |

| Imidazole |

Synthetic Chemistry and Process Development of Desmethyl Nizatidine

Methodologies for the Total Synthesis of Desmethyl Nizatidine (B1679011)

The total synthesis of Desmethyl Nizatidine has been approached through multi-step processes designed for efficiency and the use of non-hazardous materials. cbijournal.com These methodologies are critical for producing the compound for research and as a reference material.

Retrosynthetic analysis is a foundational technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. hilarispublisher.com This strategic approach allows chemists to devise a logical and efficient synthetic pathway. hilarispublisher.com

For this compound, a common retrosynthetic strategy involves disconnecting the molecule at key functional groups. The primary disconnection is typically made at the thioether and the ethenediamine bonds. This approach identifies two key fragments: a substituted thiazole (B1198619) ring and a side chain containing the nitroethenediamine group.

A reported retrosynthetic pathway for N-2-mono-N-desmethyl Nizatidine (2) envisions the final molecule being derived from a protected intermediate, tert-butyl-(4-(chloromethyl)thiazole-2-yl)methyl(methyl)carbamate (4). cbijournal.com This carbamate (B1207046) is formed through the condensation with aminoethylthiol. The thiazole intermediate (4) itself is traced back to a protected thioamide, which originates from the simple amino acid, glycine (B1666218). cbijournal.com This multi-step disconnection strategy simplifies a complex structure into readily accessible starting materials. cbijournal.comhilarispublisher.com

An efficient, eight-step synthesis of N-2-mono-N-desmethyl Nizatidine has been developed starting from the readily available and inexpensive amino acid, glycine. cbijournal.com This pathway avoids the use of hazardous chemicals and costly starting materials, making it a practical approach for synthesis. cbijournal.com

The synthesis begins with the protection of glycine's amino group, typically with a tert-butoxycarbonyl (Boc) group, which is a standard procedure in peptide chemistry. cbijournal.com The protected glycine then undergoes a series of transformations to build the core structure of this compound. This method highlights a cost-effective and accessible route to the target compound. cbijournal.com

The synthesis of this compound from glycine involves several critical reaction steps and the formation of key intermediates. The process can be summarized as follows:

Protection and N-methylation of Glycine: Glycine is first protected with a Boc group to yield N-Boc glycine. This is followed by N-methylation using a methylating agent like methyl iodide in the presence of a base such as sodium hydride. cbijournal.com

Amide and Thioamide Formation: The carboxylic acid of the N-methylated glycine is converted into an amide. This amide is then subjected to thionation, using a reagent like phosphorus pentasulfide (P₂S₅), to produce the corresponding thioamide. cbijournal.com

Thiazole Ring Formation: The thioamide intermediate undergoes cyclization with 1,3-dichloroacetone (B141476) to form the five-membered thiazole ring. This reaction directly yields the key intermediate, tert-butyl (4-(chloromethyl)thiazol-2-yl)methyl(methyl)carbamate. cbijournal.com

Side-Chain Introduction: The thio-amino side chain is introduced by reacting the chloromethyl thiazole intermediate with cysteamine (B1669678) hydrochloride. This step forms another crucial intermediate, [4-(2-Amino-ethylsulfanylmethyl)-thiazol-2-ylmethyl]-methyl-carbamic acid tert-butyl ester. cbijournal.com

Final Assembly and Deprotection: The final segment of the molecule is added by fusing the side-chain intermediate with 2-methylamino-2-methylthio-1-nitroethylene. This reaction yields the Boc-protected this compound. The final step involves the removal of the Boc protecting group using an acid, such as isopropanolic hydrochloride, to afford the desired N-2-mono-N-desmethyl Nizatidine. cbijournal.com

Table 1: Key Intermediates in the Synthesis of this compound

| Intermediate Name | Chemical Structure | Role in Synthesis |

| N-Boc-N-methylglycine | C₈H₁₅NO₄ | Protected and methylated starting material |

| N-Boc-N-methylglycine thioamide | C₈H₁₆N₂O₂S | Precursor to the thiazole ring |

| tert-Butyl (4-(chloromethyl)thiazol-2-yl)methyl(methyl)carbamate | C₁₁H₁₇ClN₂O₂S | Core thiazole structure with a reactive chloromethyl group |

| [4-(2-Amino-ethylsulfanylmethyl)-thiazol-2-ylmethyl]-methyl-carbamic acid tert-butyl ester | C₁₃H₂₄N₄O₂S₂ | Intermediate with the thio-amino side chain attached |

| Boc-protected N-2-mono-N-desmethyl Nizatidine | C₁₆H₂₇N₅O₄S₂ | The penultimate protected final product |

Table 2: Summary of Reaction Steps and Yields for the Total Synthesis of this compound from Glycine

| Step | Reaction | Reagents/Conditions | Yield (%) |

| 1 | Boc Protection of Glycine | Boc anhydride, NaOH | 93 |

| 2 | N-methylation | NaH, MeI | Good |

| 3 | Amide Formation | Ethyl chloroformate, NH₄OH | Good |

| 4 | Thionation | P₂S₅, DME | 52 |

| 5 | Thiazole Formation | 1,3-dichloroacetone, Na₂CO₃, 60°C | - |

| 6 | Side-Chain Introduction | Cysteamine hydrochloride | 69.5 |

| 7 | Final Condensation | 2-methylamino-2-methylthio-1-nitroethylene | 56 |

| 8 | Boc Deprotection | Isopropanolic Hydrochloride | 44 |

Note: Yields are as reported in the literature; "Good" indicates a high but unspecified yield. cbijournal.com

Preparation of this compound as a Chemical Reference Standard

Chemical reference standards are highly purified compounds used to ensure the identity, strength, quality, and purity of substances in analytical testing. cleanchemlab.comsynzeal.com The preparation of this compound as a reference standard is vital for its use in method development, validation, and quality control applications for Nizatidine and its related products. cleanchemlab.comamecj.com

The synthesis process, such as the one starting from glycine, provides the crude this compound. cbijournal.com To meet the stringent purity requirements of a reference standard, this crude product must undergo rigorous purification. Standard techniques include recrystallization and column chromatography. cbijournal.comgoogle.com The purity of the final product is then confirmed using various analytical methods, such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). cbijournal.comamecj.com

The characterization data for the reference standard must be comprehensive to comply with regulatory guidelines. cleanchemlab.com This ensures the material is suitable for its intended analytical applications, providing a reliable benchmark for the quantification and identification of this compound as an impurity or metabolite in pharmaceutical samples. cleanchemlab.comaxios-research.com

Analytical Chemistry and Quantification of Desmethyl Nizatidine

Development and Validation of Chromatographic Methods for Desmethyl Nizatidine (B1679011)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the separation and quantification of Desmethyl Nizatidine. scirp.orgresearchgate.net The development of these methods involves optimizing various parameters to achieve adequate separation from the parent drug, Nizatidine, and other potential impurities or metabolites.

High-Performance Liquid Chromatography (HPLC) Methodologies

A simple and rapid HPLC method for the simultaneous quantification of Nizatidine and this compound in human plasma has been successfully developed and validated. researchgate.netlew.ro This method demonstrates the capability of HPLC to effectively analyze these compounds in biological samples.

For the analysis of this compound in biological matrices like human plasma, a straightforward and cost-effective sample preparation technique is protein precipitation. researchgate.netlew.ro This method involves the addition of a precipitating agent, such as perchloric acid, to the plasma sample. researchgate.netlew.ro After centrifugation, the clear supernatant, containing the analytes of interest, is directly injected into the HPLC system. researchgate.netlew.ro This approach simplifies the sample cleanup process, making it suitable for high-throughput analysis required in bioequivalence studies. researchgate.net Other protein precipitation agents include organic solvents like acetonitrile (B52724) and acidic compounds such as trichloroacetic acid. mdpi.com

The choice of the chromatographic column and mobile phase composition is critical for achieving the desired separation. For the analysis of this compound, a C18 reversed-phase column is commonly employed. researchgate.netlew.ro These columns offer good retention and separation for moderately polar compounds like this compound. One validated method utilized a Zorbax SB-C18 column (100 x 3 mm, 3.5 µm) maintained at 42 °C. lew.ro

The elution of this compound and Nizatidine is typically achieved using a gradient mobile phase. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 40 mM potassium dihydrogenophosphate pH 2.3), methanol (B129727), and acetonitrile. researchgate.netlew.ro The gradient elution involves changing the proportion of the organic solvent (acetonitrile) over time to ensure the efficient separation of the compounds. lew.ro A typical flow rate for such a separation is 1 ml/min. researchgate.netlew.ro

Table 1: Example of HPLC Elution Conditions

| Time (minutes) | % Solvent A (4% methanol and 96% KH2PO4 40 mM pH 2.3) | % Solvent B (acetonitrile) |

|---|---|---|

| 0-2 | 100 | 0 |

| 2-2.01 | Decreases from 100 to 35 | Increases from 0 to 65 |

| 2.01-2.4 | 35 | 65 |

| 2.4-2.41 | Increases from 35 to 100 | Decreases from 65 to 0 |

| 2.41-4.1 | 100 | 0 |

Data sourced from a validated HPLC method for Nizatidine and this compound analysis. lew.ro

Ultraviolet (UV) detection is a widely used and robust method for the quantification of this compound. The compound exhibits significant absorbance in the UV region, with a detection wavelength of 314 nm being optimal for its quantification alongside Nizatidine. researchgate.netlew.ro This wavelength provides sufficient sensitivity for the analysis of both compounds in plasma samples. researchgate.net Other studies have reported using a UV detector set at 320 nm for nizatidine analysis. researchgate.netnih.gov

Method Validation Parameters (e.g., linearity, accuracy, precision, stability)

To ensure the reliability of the analytical method, it must be validated according to established guidelines. Key validation parameters include linearity, accuracy, precision, and stability.

Linearity: The method should demonstrate a linear relationship between the analyte concentration and the detector response over a specified range. For this compound, linearity has been established in the concentration range of 12 to 484 ng/ml. researchgate.netlew.ro The correlation coefficient (r) for the calibration curve is typically expected to be greater than 0.999. researchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. For this compound, intra-day and inter-day accuracy and precision have been shown to be within acceptable limits. Intra-day accuracy and precision are typically less than 5.3%, while inter-day values are less than 8.1%. researchgate.netlew.ro At the lower limit of quantification (LLOQ), the accuracy and precision should be less than 20%. researchgate.net

Recovery: The recovery of the analyte from the sample matrix should be consistent and reproducible. For this compound, recovery has been reported to be between 93.5% and 104.2%. lew.ro

Stability: The stability of the analyte in the biological matrix under different storage conditions is essential. This compound has been found to be stable in plasma for at least six months when stored at -20 °C. researchgate.netlew.ro

Table 2: Validation Parameters for this compound Quantification

| Parameter | Result |

|---|---|

| Linearity Range | 12 - 484 ng/ml researchgate.netlew.ro |

| Correlation Coefficient (r) | > 0.999 researchgate.net |

| Intra-day Precision (CV%) | < 5.3% researchgate.netlew.ro |

| Inter-day Precision (CV%) | < 8.1% researchgate.netlew.ro |

| Accuracy (bias%) | Within ±15% lew.ro |

| Lower Limit of Quantification (LLOQ) | 12 ng/ml researchgate.net |

| Recovery | 93.5% - 104.2% lew.ro |

Application of Mass Spectrometry for Identification and Characterization of this compound

Mass spectrometry (MS) is a powerful analytical technique used for the identification and structural characterization of this compound. When coupled with liquid chromatography (LC-MS), it provides high sensitivity and selectivity, enabling the detection and confirmation of the metabolite even at low concentrations.

High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula of this compound and its fragments. cbijournal.com The accurate mass measurement provided by HRMS helps in the unambiguous identification of the compound. For instance, the molecular ion of N¹-desmethyl Nizatidine (N1DMN) and N²-desmethyl Nizatidine (N2MDMN) is observed at m/z 331.1 [M+H]⁺, corresponding to the molecular formula C₁₁H₁₈N₄O₂S₂.

Tandem mass spectrometry (MS/MS) is employed to obtain fragmentation patterns, which serve as a fingerprint for the molecule, aiding in its structural elucidation. cbijournal.com By comparing the fragmentation patterns of the metabolite with that of the parent drug, Nizatidine, common structural moieties can be identified. cbijournal.com For example, common fragments between an impurity and nizatidine at m/z 155, 215, 232, and 271 indicated structural similarities. cbijournal.com Furthermore, techniques like collision-induced dissociation (CID) and ultraviolet photodissociation (UVPD) can enhance the specificity of fragmentation, which is particularly useful for distinguishing between isomeric metabolites like the desmethyl derivatives of Nizatidine.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the analysis of this compound, providing highly accurate mass measurements that facilitate the confirmation of its elemental composition. This technique is instrumental in distinguishing this compound from its parent compound, Nizatidine, and other related impurities by precisely measuring their mass-to-charge ratios.

HRMS can be coupled with liquid chromatography (LC-HRMS) to separate this compound from complex mixtures before detection. b-cdn.net The high resolving power of HRMS instruments, such as Orbitrap-based systems, allows for the confident identification of the metabolite even at low concentrations. lcms.czthermofisher.com This is particularly important in pharmacokinetic studies and impurity profiling of pharmaceutical formulations. The accurate mass data obtained from HRMS helps in proposing molecular formulas for unknown metabolites or degradation products. cbijournal.com

Table 1: Illustrative HRMS Parameters for this compound Analysis

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Mass Analyzer | Orbitrap, TOF | Provides high resolution and mass accuracy. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently ionizes the amine-containing structure of this compound. |

| Mass Resolution | > 60,000 FWHM | Enables differentiation of isobars and accurate mass measurement. |

| Mass Accuracy | < 5 ppm | Ensures high confidence in elemental composition determination. |

| Scan Mode | Full Scan, dd-MS² (data-dependent MS/MS) | Full scan provides an overview of all ions, while dd-MS² triggers fragmentation for structural confirmation. |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of polar and thermally labile molecules like this compound. core.ac.uk It is frequently coupled with liquid chromatography (LC-ESI-MS) for the sensitive and specific quantification of the compound in biological and pharmaceutical samples. frontiersin.orgamericanpharmaceuticalreview.com

In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. For this compound, protonated molecules, [M+H]⁺, are typically observed in the positive ion mode. cbijournal.com The technique's gentle nature minimizes fragmentation during the ionization process, preserving the molecular ion for accurate mass determination. core.ac.uk Tandem mass spectrometry (MS/MS) can be employed following ESI to induce fragmentation, providing structural information about the molecule. nih.gov

Table 2: Representative ESI-MS Findings for this compound

| Ion Type | Observed m/z | Significance |

|---|---|---|

| Protonated Molecule [M+H]⁺ | Varies based on specific this compound isomer | Confirms the molecular weight of the compound. |

| Sodium Adduct [M+Na]⁺ | Varies based on specific this compound isomer | Can also be observed, aiding in molecular weight confirmation. |

| Fragment Ions (from MS/MS) | Specific to fragmentation pathways | Provide structural information for confirmation and isomer differentiation. |

Spectroscopic Techniques for Structural Elucidation of Synthesized this compound

The definitive confirmation of the structure of synthesized this compound requires the use of spectroscopic techniques that probe the molecule's atomic connectivity and functional groups. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable in this regard. cbijournal.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. wikipedia.org It provides detailed information about the chemical environment of each hydrogen atom (proton) in the molecule. mdpi.com By analyzing the chemical shifts, integration (the area under the peaks), and coupling patterns of the signals in a ¹H NMR spectrum, the connectivity of the atoms can be deduced.

For this compound, ¹H NMR can distinguish between the different isomers (N¹-desmethyl and N²-desmethyl) by identifying the specific location of the methyl group removal. The spectrum will show characteristic signals for the protons on the thiazole (B1198619) ring, the ethylthioethyl side chain, and the remaining methyl group. researchgate.netresearchgate.net Comparison with the ¹H NMR spectrum of Nizatidine allows for the direct observation of the absence of a methyl signal, confirming the demethylation. researchgate.net

Table 3: General ¹H NMR Data for Nizatidine and Potential Shifts for this compound

| Proton Environment (in Nizatidine) | Typical Chemical Shift (δ, ppm) | Expected Change in this compound |

|---|---|---|

| -N(CH₃)₂ | Singlet | Absence of this singlet, or replacement with a signal corresponding to -NHCH₃. |

| Thiazole ring protons | Aromatic region | Potential slight shifts due to electronic changes from demethylation. |

| -SCH₂- and -CH₂N- protons | Aliphatic region | May experience minor shifts. |

| -NH- proton | Variable | A new or shifted -NH proton signal would appear. |

| =CH-NO₂ proton | Olefinic region | May show slight shifts. |

Note: Specific chemical shifts can vary depending on the solvent and the specific isomer of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. libretexts.orgaaai.org When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies corresponding to the vibrations of their chemical bonds. libretexts.org An IR spectrum is a plot of this absorption versus frequency (or wavenumber).

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Significance |

|---|---|---|

| N-H Stretch | ~3300 - 3500 | Confirms the presence of a secondary amine resulting from demethylation. |

| C-H Stretch (Aliphatic) | ~2850 - 3000 | Indicates the presence of CH₂, and CH₃ groups. |

| C=C and C=N Stretch (Thiazole Ring) | ~1500 - 1650 | Characteristic of the heterocyclic ring structure. |

| -NO₂ Stretch (Asymmetric & Symmetric) | ~1500 - 1570 and ~1300 - 1370 | Confirms the presence of the nitro group. cbijournal.com |

| C-N Stretch | ~1000 - 1250 | Corresponds to the carbon-nitrogen bonds in the molecule. |

Preclinical Studies and Toxicological Assessment of Desmethyl Nizatidine

In Vivo Investigations of Desmethyl Nizatidine (B1679011) as a Metabolite

Desmethyl Nizatidine, also known as N-desmethylnizatidine or N2-monodesmethylnizatidine, is a recognized metabolite of the H2-receptor antagonist, Nizatidine. nih.gov In vivo studies in various species, including rats, dogs, and humans, have identified this compound following the administration of the parent drug. nih.govnih.govtandfonline.com In humans, it is considered the major metabolite, accounting for approximately 7% of an administered Nizatidine dose. nih.gov

Animal studies have been crucial in characterizing the activity of this metabolite. Investigations in animal models revealed that this compound is not an inert byproduct; it retains a significant portion of the pharmacological activity of the parent compound. medcentral.comhres.ca Specifically, studies demonstrated that this compound possesses approximately 60-61% of the histamine (B1213489) H2-receptor blocking activity of Nizatidine, enabling it to inhibit gastric acid secretion. medcentral.comhres.cahres.ca In contrast, another metabolite, the sulfoxide (B87167) derivative of nizatidine, was found to be inactive. hres.cahres.ca

Following oral administration of Nizatidine to rats and dogs, this compound was identified as one of the minor metabolites eliminated in urine, alongside Nizatidine S-oxide and Nizatidine N-oxide. tandfonline.comhres.ca The formation of this compound is a key part of the metabolic pathway of Nizatidine in these preclinical models. hres.ca

Comparison of Toxicological Profiles of Nizatidine and its Metabolites

The toxicological assessment of Nizatidine and its metabolites has been established through extensive preclinical studies. nih.govnih.gov While most toxicity studies focus on the parent drug, Nizatidine, the findings provide context for understanding the potential profile of its metabolites. nih.gov this compound is described as an active metabolite but with limited potency compared to the parent compound. medicines.org.ukhpra.ie

High-dose and long-term toxicity studies of Nizatidine in animal models such as rats, mice, and dogs have been conducted. nih.govnih.gov In these studies, Nizatidine was generally well-tolerated. nih.gov At very high doses, effects observed included cholinergic-type responses like lacrimation, salivation, and diarrhea, as well as slight decreases in body weight gain and increases in liver and kidney weights. nih.govmedicines.org.uk However, there was no evidence of significant toxicity to organs or tissues, including those sites like the gastric mucosa and male sex organs that have been affected by other compounds in this therapeutic class. nih.gov

Table 1: Relative Activity of Nizatidine Metabolites This table is interactive. You can sort and filter the data.

| Compound | Relative H2-Receptor Blocking Activity | Source |

|---|---|---|

| Nizatidine | 100% | hres.ca |

| This compound | ~61% | hres.cahres.ca |

Pharmacokinetic Studies in Animal Models (e.g., plasma levels, elimination)

Pharmacokinetic studies in animal models, particularly dogs and rats, have provided detailed insights into the plasma levels and elimination of this compound as a metabolite of Nizatidine. nih.govtandfonline.com Following either intravenous or oral administration of Nizatidine to dogs, plasma levels of both this compound and Nizatidine S-oxide were measured. nih.govtandfonline.com Peak plasma concentrations (Cmax) of these metabolites were achieved rapidly, between 0.5 and 1.0 hours post-administration. nih.govtandfonline.com The elimination curves for the metabolites were observed to be similar to that of the parent compound, Nizatidine. nih.govtandfonline.com

In rats, Nizatidine is absorbed quickly, with an elimination half-life of approximately 1.1 hours. hres.ca The half-life of total radiocarbon, which represents both the parent drug and its metabolites, was 3.4 hours, indicating the presence and subsequent elimination of metabolites like this compound. hres.ca

Quantitative analysis in rats provided specific values for the area under the plasma concentration-time curve (AUC). After an oral dose of 6 mg/kg of Nizatidine, the AUC for this compound was 0.30 µg·h/mL. tandfonline.com This was compared to the AUC for Nizatidine (1.32 µg·h/mL) and Nizatidine S-oxide (0.25 µg·h/mL) from the same study. tandfonline.com These findings confirm that this compound is a relevant, albeit minor, circulating metabolite in this species. tandfonline.comhres.ca The pharmacokinetic profile of Nizatidine was found to be similar between laboratory animals and humans, supporting the use of these animal models for preclinical evaluation. nih.gov

Table 2: Pharmacokinetic Parameters of Nizatidine Metabolites in Rats Following a Single Oral Dose of Nizatidine This table is interactive. You can sort and filter the data.

| Compound | Area Under Curve (AUC) (µg·h/mL) | Source |

|---|---|---|

| Nizatidine | 1.32 | tandfonline.com |

| This compound | 0.30 | tandfonline.com |

Conclusion and Future Research Directions

Synthesis of Current Knowledge on Desmethyl Nizatidine (B1679011)

Desmethyl Nizatidine is the primary active metabolite of Nizatidine, a histamine (B1213489) H2-receptor antagonist. smolecule.com Formed through the demethylation of Nizatidine's dimethylamino group, it retains a significant portion of its parent compound's pharmacological activity. smolecule.com Specifically, this compound exhibits approximately 61% of Nizatidine's potency in inhibiting histamine-stimulated gastric acid secretion. smolecule.comhres.ca This is achieved through competitive antagonism at the H2 receptors on gastric parietal cells. smolecule.com

Nizatidine itself undergoes minimal first-pass metabolism in the liver and is primarily excreted by the kidneys, with about 60% of an oral dose eliminated unchanged in the urine. medicines.org.ukhres.ca this compound accounts for approximately 7-8% of an orally administered dose of Nizatidine. medcentral.compsu.edu Other minor metabolites include Nizatidine sulfoxide (B87167) and Nizatidine N-oxide. medicines.org.ukmedcentral.compsu.edu

The synthesis of this compound, for research and as a reference standard, can be achieved through several routes. One method involves the strategic modification of the Nizatidine synthesis pathway by substituting primary amines for secondary amines in key intermediates. Another reported synthesis starts from glycine (B1666218) and proceeds through multiple steps to yield N-2-mono-N-desmethyl Nizatidine. cbijournal.com

Analytical methods for the quantification of this compound in biological matrices, such as human plasma, have been developed and validated. High-performance liquid chromatography (HPLC) with UV detection is a common technique used for this purpose. researchgate.net

Identification of Research Gaps and Unanswered Questions

Despite the existing knowledge, several gaps remain in the comprehensive understanding of this compound:

Distinct Pharmacological Profile: While it is known that this compound retains H2-receptor antagonist activity, a detailed characterization of its complete pharmacological profile is lacking. It is unclear if it possesses other biological activities independent of its effect on gastric acid secretion. For instance, some studies suggest Nizatidine has prokinetic activity, but the specific contribution of this compound to this effect requires further investigation. researchgate.net

Metabolic Pathways and Variability: The precise enzymatic pathways responsible for the demethylation of Nizatidine to this compound in humans are not fully elucidated. Furthermore, inter-individual variability in the rate and extent of this metabolic conversion has not been extensively studied.

Clinical Significance: The clinical relevance of this compound, particularly in specific patient populations such as those with renal impairment where its clearance may be altered, is not well-defined. medcentral.com The impact of its accumulation on both efficacy and potential for adverse effects is an important unanswered question.

Long-term Effects: The long-term consequences of exposure to this compound, separate from the parent drug, have not been specifically investigated.

Potential for Drug-Drug Interactions: While some drug interaction studies have been conducted with Nizatidine, the potential for this compound to interact with other medications is largely unknown. drugbank.com

Proposed Future Research Avenues for this compound

To address the identified knowledge gaps, the following future research avenues are proposed:

In-depth Pharmacological Characterization: Comprehensive in vitro and in vivo studies should be conducted to fully characterize the pharmacological profile of this compound. This should include investigating its effects on various receptors and cellular pathways beyond the H2 receptor to identify any novel activities.

Metabolism and Pharmacogenomics: Research should focus on identifying the specific cytochrome P450 (CYP) enzymes or other metabolic pathways involved in the formation of this compound. Pharmacogenomic studies could then explore how genetic variations in these enzymes influence the metabolism of Nizatidine and the resulting plasma concentrations of its desmethyl metabolite.

Clinical Studies in Special Populations: Well-designed clinical trials are needed to evaluate the pharmacokinetics and pharmacodynamics of this compound in patients with renal impairment and other specific disease states. These studies would help to determine if dose adjustments for Nizatidine are necessary based on the metabolic profile.

Toxicological Assessments: Dedicated toxicological studies on this compound are warranted to assess its long-term safety profile, independent of Nizatidine.

Drug Interaction Studies: In vitro and in vivo studies should be designed to investigate the potential for this compound to inhibit or induce drug-metabolizing enzymes and drug transporters, thereby assessing its potential for clinically significant drug-drug interactions.

By pursuing these research directions, a more complete understanding of the role and significance of this compound in the clinical use of Nizatidine can be achieved, potentially leading to optimized therapeutic strategies.

Q & A

Q. What validated analytical methods exist for quantifying Desmethyl Nizatidine in pharmaceutical formulations and biological samples?

A reverse-phase UPLC method with optimized parameters (column temperature: 30–40°C, flow rate: 0.4–0.6 mL/min, mobile phase: phosphate buffer-acetonitrile) is validated for pharmaceutical analysis, demonstrating robustness through experimental designs evaluating minor parameter variations . For biological matrices (e.g., plasma), hybrid LC-MS techniques combining collision-induced dissociation (CID) and ultraviolet photodissociation (UVPD) improve metabolite confirmation at low concentrations (LOQ: 0.5 ng/mL), with UVPD enhancing fragmentation specificity for desmethyl metabolites .

Q. What is the known pharmacological target of this compound, and what experimental approaches confirm this interaction?

this compound acts as a histamine H2 receptor antagonist, reducing gastric acid secretion. Competitive binding assays using radiolabeled ligands or functional assays (e.g., cAMP inhibition in parietal cells) validate receptor affinity. Comparative clinical studies with other H2 blockers (e.g., ranitidine) further corroborate its mechanism via acid suppression metrics .

Q. Which pharmacokinetic parameters are essential to characterize this compound's absorption and distribution patterns?

Key parameters include apparent volume of distribution (Vd), maximum concentration (Cmax), time to Cmax (Tmax), and clearance (CL). Non-compartmental analysis (NCA) of plasma concentration-time profiles, combined with transporter inhibition studies (e.g., P-gp, MATE2K), clarifies absorption-secretion dynamics .

Q. What stability-indicating method parameters are critical for long-term storage studies of this compound-containing formulations?

Robustness testing via factorial experimental designs (e.g., varying column temperature ±5°C, flow rate ±0.1 mL/min) ensures method reliability. Accelerated stability studies under thermal (40–60°C) and hydrolytic stress conditions, analyzed via UPLC, identify degradation products and validate shelf-life predictions .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions between in vitro transporter inhibition data and in vivo pharmacokinetic observations?

Discrepancies (e.g., MATE2K inhibition in vitro vs. unchanged renal clearance in vivo) require integrated approaches:

- In vitro : Bidirectional transport assays (Caco-2/MDCK cells) with selective inhibitors (e.g., verapamil for P-gp) to quantify saturable vs. passive transport .

- In vivo : Clinical DDI studies with probe substrates (e.g., metformin) and pharmacodynamic endpoints (e.g., hypoglycemic activity) to assess transporter relevance .

- Modeling : Mechanistic pharmacokinetic models incorporating transporter expression levels and inhibition constants (Ki) .

Q. What advanced analytical techniques are recommended for structural elucidation and confirmation of this compound metabolites in complex matrices?

- Hybrid CID/UVPD-MS : Sequential fragmentation improves metabolite identification; UVPD enhances specificity for low-abundance metabolites .

- Cross-validation : Use certified reference standards (e.g., 4-Chloromethyl-2-Dimethylamino methyl thiazole) to confirm impurity profiles and method accuracy .

Q. How can single-cell transcriptomics be optimized to study this compound's therapeutic mechanisms in liver disease models?

- SORT-seq : Isolate and sequence liver immune cells (e.g., macrophages) post-treatment to identify responsive subpopulations .

- Pathway enrichment : Analyze transcriptomic clusters for fibrosis-related pathways (e.g., TGF-β, collagen deposition) and validate via qPCR or Western blot .

- Functional assays : Co-culture systems (hepatocytes + macrophages) to assess fibrotic marker secretion (e.g., α-SMA, collagen I) .

Q. What statistical approaches are appropriate for analyzing time-dependent therapeutic effects of this compound?

- Longitudinal analysis : Repeated-measures ANOVA with Tukey’s HSD post hoc tests for multi-week hormone or fibrosis marker comparisons .

- PK/PD modeling : Link plasma concentration-time data (NCA-derived) to pharmacodynamic endpoints (e.g., macrophage reprogramming) using nonlinear mixed-effects models .

Q. How do formulation variables impact the controlled release profile of this compound?

- Box-Behnken Design (BBD) : Optimize polymer ratios (e.g., HPMC, chitosan) to modulate drug release kinetics. Response surface models (quadratic polynomial) predict optimal gastro-retentive formulations .

- In vitro-in vivo correlation (IVIVC) : Compare dissolution profiles (pH 1.2–6.8) with bioavailability studies to validate controlled-release performance .

Q. What mechanistic models best describe the concentration-dependent transport kinetics of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.